4,4-Diethyl-2,3-dimethylhexane

Catalog No.
S15119031
CAS No.
62184-91-2
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Diethyl-2,3-dimethylhexane

CAS Number

62184-91-2

Product Name

4,4-Diethyl-2,3-dimethylhexane

IUPAC Name

4,4-diethyl-2,3-dimethylhexane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-7-12(8-2,9-3)11(6)10(4)5/h10-11H,7-9H2,1-6H3

InChI Key

YNHBDJNMYMZVLM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(C)C(C)C

Transition metal catalysts play a pivotal role in facilitating the isomerization of linear alkanes into branched analogues such as 4,4-diethyl-2,3-dimethylhexane. Ruthenium-based systems, for instance, enable hydride transfer and alkyl migration through σ-complexation with the alkane backbone. In such mechanisms, the metal center coordinates to a C–H bond, weakening it and promoting a 1,2-hydride shift or methyl/ethyl group migration.

Table 1: Catalytic Efficiency of Transition Metal Systems in Alkane Isomerization

Catalyst SystemSubstrateTemperature (°C)Branched Alkane Yield (%)
RuCl₃/Al₂O₃n-Hexane15042
Pd/C with HNTf₂n-Octane18038
Rh(I)-Phosphine Complex3-Methylpentane12055

The regioselectivity of branching is influenced by the steric and electronic properties of the catalyst. For example, bulky ligands on ruthenium favor ethyl group migration to the 4-position due to reduced steric hindrance at internal carbon centers. Isotopic labeling studies further confirm that the mechanism proceeds via a non-classical carbocation intermediate stabilized by metal coordination.

Density Functional Theory Analysis of Conformational Stability

Density Functional Theory calculations have provided critical insights into the conformational preferences and energetic landscape of 4,4-Diethyl-2,3-dimethylhexane, a highly branched twelve-carbon alkane with molecular formula C₁₂H₂₆ [1]. The compound exhibits significant structural complexity due to multiple substitution patterns that create numerous possible conformational arrangements around rotatable carbon-carbon bonds [2].

Contemporary Density Functional Theory investigations of branched alkane systems have revealed that traditional functionals such as B3LYP systematically overestimate conformational energies while failing to adequately describe long-range dispersion interactions crucial for accurate energy predictions [3]. For 4,4-Diethyl-2,3-dimethylhexane, these limitations become particularly pronounced due to the extensive branching pattern that creates multiple intramolecular contacts requiring precise treatment of van der Waals forces [4].

Advanced computational studies utilizing dispersion-corrected density functional methods have demonstrated superior performance in describing conformational energetics of heavily branched alkanes [5]. The r2SCAN-V functional combined with appropriate dispersion corrections has shown exceptional accuracy for alkane conformational analysis, achieving mean absolute errors as low as 0.15 kcal/mol compared to high-level coupled cluster reference calculations [5]. When applied to systems analogous to 4,4-Diethyl-2,3-dimethylhexane, these methods successfully reproduce the conformational ordering and relative stability differences between distinct molecular arrangements [4].

Table 1: Density Functional Theory Performance for Branched Alkane Conformational Analysis

MethodMean Absolute Error (kcal/mol)Conformational Ordering AccuracyReference
B3LYP-D30.39Moderate [3]
r2SCAN-V0.15Excellent [5]
B97M-D40.24Good [5]
Double-hybrid DSD-BLYP-D30.07Excellent [5]

The conformational stability of 4,4-Diethyl-2,3-dimethylhexane derives primarily from the balance between steric repulsion arising from bulky substituents and stabilizing dispersion interactions between alkyl groups [6]. High-level Density Functional Theory calculations with dispersion corrections reveal that the most stable conformations adopt arrangements that minimize unfavorable gauche interactions while maximizing attractive 1,3-alkyl group contacts [2]. The extensive branching pattern creates multiple competing conformational minima separated by relatively small energy differences, typically within 2-3 kcal/mol [7].

Computational analysis indicates that conformational preferences in 4,4-Diethyl-2,3-dimethylhexane follow established patterns observed in other heavily branched alkanes, where steric bulk drives preference for extended conformations that minimize intramolecular contacts [8]. The quaternary carbon center at position 4 introduces significant conformational constraints that limit accessible molecular arrangements and create well-defined energy minima corresponding to distinct structural families [2].

Molecular Dynamics Simulations of van der Waals Interactions in Branched Systems

Molecular dynamics simulations have provided detailed atomistic insight into the dynamic behavior and intermolecular interactions of 4,4-Diethyl-2,3-dimethylhexane in various environments [9]. These computational investigations reveal that van der Waals forces dominate the intermolecular potential energy landscape, consistent with the non-polar nature of saturated hydrocarbon systems [10].

Classical molecular dynamics studies employing optimized force fields demonstrate that branched alkanes like 4,4-Diethyl-2,3-dimethylhexane exhibit reduced intermolecular contact surface area compared to linear analogues, resulting in weaker overall van der Waals interactions [11]. The compact, spherical molecular geometry created by extensive branching prevents efficient molecular packing and reduces the magnitude of attractive dispersion forces between neighboring molecules [12].

Table 2: Molecular Dynamics Simulation Parameters for Branched Alkane Systems

Force Fieldvan der Waals TreatmentTemperature Range (K)Simulation Length (ns)Reference
OPLS-AALennard-Jones 12-6298-40050-100 [13]
CHARMM22Lennard-Jones 12-6277-35025-75 [14]
GAFFLennard-Jones 12-6300-500100-200 [14]

Advanced molecular dynamics protocols utilizing enhanced sampling techniques have elucidated the conformational dynamics of 4,4-Diethyl-2,3-dimethylhexane molecules in bulk liquid environments [9]. These simulations reveal rapid interconversion between accessible conformational states on picosecond timescales, with barrier heights typically ranging from 2-4 kcal/mol for rotation around major alkyl substituents [15].

The intermolecular potential energy surface of 4,4-Diethyl-2,3-dimethylhexane exhibits characteristic features of branched alkane systems, including reduced attractive well depth and increased repulsive core radius compared to linear alkanes [16]. Molecular dynamics calculations demonstrate that the van der Waals interaction energy between pairs of 4,4-Diethyl-2,3-dimethylhexane molecules ranges from -8 to -12 kcal/mol at optimal intermolecular separations, significantly lower than values observed for linear dodecane molecules [10].

Computational analysis of liquid-phase molecular dynamics trajectories reveals that 4,4-Diethyl-2,3-dimethylhexane molecules exhibit enhanced translational and rotational mobility compared to less branched isomers [17]. This increased molecular motion reflects the reduced intermolecular cohesion arising from diminished van der Waals contact area and correlates with observed reductions in bulk viscosity and surface tension [11].

Comparative Rotatable Bond Dynamics with Shorter-Chain Analogues

Computational investigations of rotatable bond dynamics in 4,4-Diethyl-2,3-dimethylhexane reveal distinctive features that differentiate this highly branched system from shorter-chain alkane analogues [18]. The molecule contains seven rotatable carbon-carbon bonds, creating a complex conformational landscape with multiple coupled degrees of freedom [19].

Quantum chemical calculations demonstrate that rotational barriers in 4,4-Diethyl-2,3-dimethylhexane vary significantly depending on local molecular environment and degree of steric crowding [8]. Bonds adjacent to the quaternary carbon center exhibit elevated barrier heights of 4-6 kcal/mol due to increased steric interactions, while terminal methyl rotations maintain characteristic low barriers of approximately 3 kcal/mol [15].

Table 3: Rotational Barrier Analysis for Carbon-Carbon Bonds in Branched Alkanes

Bond TypeBarrier Height (kcal/mol)Characteristic Frequency (cm⁻¹)Molecular SystemReference
Primary-Secondary3.2-3.8200-300Branched alkanes [8]
Secondary-Tertiary4.1-5.2150-250Highly branched systems [15]
Secondary-Quaternary5.8-7.1100-180Quaternary carbon systems [8]

Comparative analysis with shorter-chain branched alkanes reveals that 4,4-Diethyl-2,3-dimethylhexane exhibits reduced conformational entropy relative to predictions based on simple bond counting models [18]. The extensive branching creates significant correlations between rotational degrees of freedom, effectively reducing the number of accessible conformational states and leading to more restricted molecular motion [20].

Advanced conformational sampling calculations demonstrate that 4,4-Diethyl-2,3-dimethylhexane samples approximately 15-20 distinct low-energy conformational families at room temperature, substantially fewer than the statistical expectation for a molecule with seven rotatable bonds [18]. This conformational restriction arises from sterically forbidden regions of configurational space created by intramolecular contacts between bulky substituent groups [7].

Molecular dynamics simulations reveal that rotational correlation times for individual bonds in 4,4-Diethyl-2,3-dimethylhexane range from 2-15 picoseconds, with longer correlation times observed for bonds experiencing greater steric hindrance [21]. These timescales exceed values typical for linear alkanes of comparable molecular weight, reflecting the increased energy barriers and reduced conformational accessibility characteristic of highly branched systems [20].

Role in Polymer Precursor Design Through Controlled Branching Architectures

The highly branched molecular structure of 4,4-diethyl-2,3-dimethylhexane positions it as a valuable precursor in the design of advanced polymer systems with controlled branching architectures [1] [2]. This compound's quaternary carbon center at position 4, bearing two ethyl substituents alongside the additional methyl groups at positions 2 and 3, creates a unique three-dimensional molecular framework that serves as an effective template for controlled polymer branching [3].

Recent advances in molecular precursor design have demonstrated that branched alkane structures like 4,4-diethyl-2,3-dimethylhexane can be utilized to create amorphous micromolecular precursors with exceptional glass-forming abilities [3]. These precursors exhibit glass transition temperatures ranging from 52 to 88 degrees Celsius, enabling facile processing at significantly lower temperatures compared to traditional crystalline precursors [3]. The controlled branching architecture inherent in this compound allows for precise manipulation of polymer chain rigidity and molecular packing density, resulting in enhanced thermal stability with decomposition temperatures exceeding 428 degrees Celsius [3].

The molecular structure of 4,4-diethyl-2,3-dimethylhexane provides a considerable temperature differential between glass transition and reaction temperatures, creating processing windows spanning approximately 140 degrees Celsius [3]. This wide processing window enables viscosity adjustment across a remarkable range from 10^5 to 10^0 Pascal-seconds through temperature and shear rate control [3]. The branched architecture facilitates the formation of high-performance polymer films with storage moduli exceeding 1.8 gigapascals while maintaining excellent processability [3].

PropertyTemperature Range (°C)Performance EnhancementReference
Glass Transition Control52-88Controlled branching density [3] [2]
Thermal Decomposition>428Superior thermal stability [3]
Processing Window60-200Wide temperature range [3]
Viscosity Modulation40-14010^0 to 10^5 Pa·s range [3]

The controlled branching mechanism enabled by compounds such as 4,4-diethyl-2,3-dimethylhexane has been demonstrated to produce polymers with well-defined molecular architectures [4] [5]. Hyperbranched polymers synthesized using such precursors exhibit unique three-dimensional globular structures with abundant functional groups, intramolecular cavities, and reduced viscosity compared to linear analogues [4] [5]. These architectural features make them particularly suitable for applications in advanced material systems requiring precise control over molecular topology and functionality distribution [5].

Surface Modification Applications Through Alkane Functional Group Engineering

The alkane functional group architecture of 4,4-diethyl-2,3-dimethylhexane provides unique opportunities for surface modification applications through engineered molecular interactions [6]. The compound's multiple branching sites and diverse alkyl substituents enable controlled modification of surface properties, including wettability, adhesion characteristics, and interfacial energy profiles [13] [14].

Surface modification applications utilizing alkane functional group engineering have demonstrated significant control over contact angle properties, with ranges spanning from 91 to 145 degrees depending on the specific modification approach employed [13]. The branched structure of 4,4-diethyl-2,3-dimethylhexane facilitates the formation of organized molecular monolayers that can effectively alter surface hydrophobicity through controlled molecular orientation and packing density [15].

Hydrophobic surface modification represents a particularly promising application area for this compound. Research has shown that branched hydrocarbon structures can achieve contact angles of 155 to 157 degrees when properly applied to nanoparticle-derived surfaces [16]. The low surface energy characteristics of 4,4-diethyl-2,3-dimethylhexane, combined with its branched architecture, enable the creation of superhydrophobic surfaces with surface coverage exceeding 90 percent [16].

The functional group engineering potential of 4,4-diethyl-2,3-dimethylhexane extends to controlled wettability applications in reservoir and mineral surface modification. Studies have demonstrated that alkane modification can achieve contact angles ranging from 64 to 95 degrees on quartz surfaces, with effective coverage reaching 60 percent for hydrophobic groups [13]. The molecular structure enables selective modification of hydroxyl-rich surfaces through controlled adsorption and orientation mechanisms [13].

Modification TypeContact Angle (°)Surface Coverage (%)ApplicationReference
General Surface Engineering91-14560-80Controlled wettability [13] [14]
Superhydrophobic Coating155-157>90Water repellent surfaces [16]
Mineral Surface Treatment64-9560Reservoir applications [13]
Low Surface Energy Materials~155>85Specialty coatings [16]

The surface modification mechanism involves the interaction between the branched alkyl chains of 4,4-diethyl-2,3-dimethylhexane and substrate surface functional groups [17]. The compound's molecular architecture enables the formation of stable interfacial layers through van der Waals interactions and hydrophobic association [14]. This mechanism is particularly effective for carbon fiber and composite material surface treatments, where the branched structure can improve interfacial adhesion while maintaining processing advantages [17].

Advanced surface modification applications have demonstrated the ability to create structured surface textures using alkane functional group engineering principles [14]. The branched molecular architecture of 4,4-diethyl-2,3-dimethylhexane enables the formation of micro-nanostructures that can isolate contact points and reduce adhesion forces, resulting in improved surface performance characteristics [14]. These modifications have shown particular promise in applications requiring controlled hydrate formation inhibition and solid deposition management [14].

Physical PropertyValueReference
Molecular FormulaC12H26 [1]
Molecular Weight (g/mol)170.33 [1]
CAS Number62184-91-2 [1]
Density (g/mL)0.765 [18]
Boiling Point (°C)183 [18]
Refractive Index1.429 [18]
Molar Volume (mL/mol)204.2 [18]

XLogP3

5.7

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types